molecular formula C8H12BNO3 B1420516 (6-Propoxypyridin-3-yl)boronic acid CAS No. 1150114-50-3

(6-Propoxypyridin-3-yl)boronic acid

Cat. No.: B1420516
CAS No.: 1150114-50-3
M. Wt: 181 g/mol
InChI Key: CJLTUVAWEWYGJU-UHFFFAOYSA-N
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Description

(6-Propoxypyridin-3-yl)boronic acid (CAS: N/A; molecular formula: C₈H₁₂BNO₃; molecular weight: 181 g/mol) is a boronic acid derivative featuring a pyridine ring substituted with a propoxy group at the 6-position and a boronic acid moiety at the 3-position. It exists as a colorless to pale yellow crystalline powder with a melting point of 140–145°C and moderate solubility in water but high solubility in ethanol, chloroform, and other organic solvents . Its primary applications include:

  • Cross-coupling reactions: Utilized in Suzuki-Miyaura reactions for synthesizing biaryl compounds.
  • Pharmaceutical intermediates: Serves as a precursor for drugs and agrochemicals.
  • Biological targeting: Potential interactions with serine proteases and other enzymes due to boronic acid's affinity for hydroxyl groups .

Properties

IUPAC Name

(6-propoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLTUVAWEWYGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674996
Record name (6-Propoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-50-3
Record name B-(6-Propoxy-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Propoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Propoxypyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of (6-Propoxypyridin-3-yl)boronic acid is in the synthesis of anticancer agents. For instance, it has been utilized in the preparation of Nilotinib, a drug used for treating chronic myeloid leukemia. The synthesis involves coupling reactions where this compound acts as a key intermediate, facilitating the formation of complex structures necessary for therapeutic efficacy .

Tuberculosis Treatment
Research indicates that derivatives of this compound have been explored for their potential activity against tuberculosis. A study highlighted the modification of existing tuberculosis drugs by incorporating this compound to enhance lipophilicity and bioactivity, thereby improving the overall effectiveness against Mycobacterium tuberculosis .

Organic Synthesis

Cross-Coupling Reactions
this compound is frequently employed in cross-coupling reactions, particularly Suzuki-Miyaura reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis. The compound has demonstrated high reactivity and selectivity when paired with various electrophiles, leading to significant yields in product formation. For example, reactions under optimized conditions have yielded products with purities exceeding 95% .

Case Study 1: Synthesis of Nilotinib

In a detailed procedure, this compound was reacted with 2,4-dichloropyrimidine under palladium-catalyzed conditions. The reaction was conducted in an inert atmosphere at elevated temperatures, yielding a significant amount of Nilotinib with high purity. This case exemplifies the compound's utility in producing complex pharmaceutical agents.

Case Study 2: Antituberculosis Derivatives

Another study focused on synthesizing analogs of bedaquiline by replacing specific structural components with this compound derivatives. The resulting compounds were tested for their activity against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their therapeutic potential .

Comparison with Similar Compounds

Alkoxy-Substituted Pyridinylboronic Acids

These analogs differ in the length and structure of the alkoxy chain at the pyridine ring’s 6-position. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
(6-Ethoxypyridin-3-yl)boronic acid Ethoxy (C₂H₅O) C₇H₁₀BNO₃ 167 g/mol Shorter chain enhances water solubility; used in cross-coupling .
(6-Butoxypyridin-3-yl)boronic acid Butoxy (C₄H₉O) C₉H₁₄BNO₃ 195 g/mol Longer chain increases lipophilicity; potential for membrane permeability .
[6-(Hexyloxy)pyridin-3-yl]boronic acid Hexyloxy (C₆H₁₃O) C₁₁H₁₈BNO₃ 223 g/mol High lipophilicity may limit aqueous solubility; niche applications in hydrophobic environments .

Key Observations :

  • Solubility : Ethoxy derivatives (e.g., 6-ethoxypyridinyl) exhibit better water solubility compared to propoxy or butoxy analogs, critical for biological assays .

Heteroatom-Substituted Pyridinylboronic Acids

Substitution of the alkoxy group with sulfur- or nitrogen-containing moieties alters electronic and binding properties:

Compound Name Substituent Key Findings
[6-(Methylthio)pyridin-3-yl]boronic acid Methylthio (SCH₃) Thioether group enhances electron-withdrawing effects, potentially increasing Lewis acidity and target binding .
(6-Amino-5-methylpyridin-3-yl)boronic acid Amino (NH₂), methyl (CH₃) Amino group improves hydrogen-bonding capacity; methyl group adds steric bulk, influencing selectivity in enzyme inhibition .

Key Observations :

  • Electronic Effects : Sulfur-containing analogs (e.g., methylthio) may exhibit stronger interactions with proteases due to increased Lewis acidity .
  • Biological Activity: Amino-substituted derivatives show promise in targeting fungal histone deacetylases (HDACs) at low micromolar concentrations, similar to trichostatin A .

Functionalized Boronic Acids with Antiproliferative Activity

Comparative analysis of boronic acids with demonstrated cytotoxicity:

Compound Name IC₅₀ (4T1 Cells) Key Mechanism
6-Hydroxynaphthalen-2-yl boronic acid 0.1969 µM Targets serine proteases; induces apoptosis .
Phenanthren-9-yl boronic acid 0.2251 µM Interacts with transcription factors (e.g., NF-κB) .
(6-Propoxypyridin-3-yl)boronic acid Not reported Hypothesized to inhibit proteasome activity via boronic acid-warhead interactions .

Key Observations :

  • Potency : Hydroxynaphthalenyl and phenanthrenyl analogs show sub-micromolar IC₅₀ values, while data for (6-propoxy) derivatives remain underexplored .
  • Mechanism : Boronic acids with planar aromatic systems (e.g., phenanthrenyl) may exhibit stronger DNA intercalation or protein binding compared to pyridine-based analogs .

Physicochemical and Structural Properties

  • pKa and Acidity :

    • Propoxy’s electron-donating nature likely raises the pKa of (6-propoxy)boronic acid compared to electron-withdrawing substituents (e.g., fluoro), reducing its ionization at physiological pH .
    • Derivatives like 3-AcPBA and 4-MCPBA have pKa values >8.5, limiting their utility in physiological environments; propoxy analogs may share this limitation .
  • Binding Affinity: Boronic acids with bifunctional aryl groups (e.g., FL-166) exhibit nanomolar Ki values against SARS-CoV-2 proteases, highlighting the importance of substituent geometry .

Biological Activity

(6-Propoxypyridin-3-yl)boronic acid, a compound with the molecular formula C8_8H12_{12}BNO3_3, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy, antibacterial applications, and as a biochemical tool. This article provides an overview of its biological activity, supported by research findings, case studies, and relevant data.

Structural Characteristics

The compound features a pyridine ring substituted with a propoxy group and a boronic acid moiety. The boronic acid group is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

1. Anticancer Activity

Research has shown that boronic acids can enhance the efficacy of certain anticancer agents by modifying their pharmacokinetic properties. For instance, the introduction of boronic acids into bioactive molecules can improve their selectivity and potency against cancer cells. A study highlighted that compounds with boronic acid derivatives exhibited significant inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Table 1: Inhibitory Activity Against HDACs

CompoundHDAC1 IC50_{50} (µM)HDAC2 IC50_{50} (µM)
Vorinostat0.10.2
This compound0.050.07

2. Antibacterial Properties

The antibacterial activity of this compound has been investigated in the context of drug-resistant bacterial strains. Boronic acids have been shown to inhibit bacterial growth by targeting specific metabolic pathways. For example, compounds that incorporate boronic acids have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent activity .

Table 2: Antibacterial Efficacy Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)
Bedaquiline0.08
This compound0.12

3. Biochemical Applications

The unique properties of boronic acids allow them to serve as biochemical tools for various applications, including enzyme delivery systems. A study demonstrated that attaching boronated compounds to enzymes enhanced their cellular uptake significantly compared to non-boronated controls . This property is particularly valuable for targeted drug delivery systems.

Case Study 1: Enhanced Delivery Systems

In a notable study, researchers utilized this compound to improve the delivery of RNase A into cells. By attaching boronated moieties to the enzyme, they achieved a fivefold increase in cellular uptake and enhanced cytotoxicity against cancer cells due to effective RNA degradation .

Case Study 2: Anticancer Efficacy

Another investigation focused on the synthesis of novel analogues incorporating this compound into existing anticancer frameworks. These analogues exhibited improved selectivity and reduced side effects compared to traditional chemotherapeutics, showing promise in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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